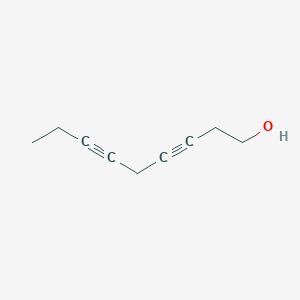

Nona-3,6-diyn-1-ol

Katalognummer B8541418

Molekulargewicht: 136.19 g/mol

InChI-Schlüssel: ASBDYPIHQWUNHE-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08686167B2

Procedure details

(3Z,6Z)-nona-3,6-dienyl p-toluenesulfonate can be prepared from 2-Pentyn-1-ol by dissolving 2-Pentyn-1-ol (1.03 g, 12 mmol) in chloroform (10 ml) and adding pyridine (1.90 g, 24 mmol) followed by p-toluenesulfonyl chloride (3.43 g, 18 mmol) in small portions with constant stirring. After about 4 hrs, ether (30 ml) and water (7 ml) can be added and the organic layer can be washed successively with HCl (7 ml), 5% NaHCO3, water (7 ml) to produce pent-2-ynyl p-toluenesolfonate. Pent-2-ynyl p-toluenesolfonate (1.37 g, 5.78 mmol, 1.1 eq) can be added at low temperature under nitrogen to a well-stirred suspension in DMF (15 ml) of but-3-yn-1-ol (368 mg, 5.25 mmol), sodium carbonate (834 mg, 7.87 mmol), tetrabutylammonium chloride (1.46 g, 5.25 mmol) and copper(I) iodide (1.00 g, 5.25 mmol). The mixture can then be stirred at room temperature for about 48 hrs, and ether (30 ml) and 1M HCl (30 ml) can be added, the organic phase can be collected and washed with brine, and dried over sodium sulfate to produce nona-3,6-diyn-1-ol. Nona-3,6-diyn-1-ol (198 mg, 1.45 mmol) can be hydrogenated at atmospheric pressure, in the presence of a mixture of quinoline (44 mg) and palladium (5%) on calcium carbonate (100 mg), poisoned with lead in methanol (25 ml). After several hours, the methanol can be evaporated in vacuo, quinoline can be removed by silica gel column chromatography using ether-hexane (35:65) as the eluent to produce (3Z,6Z)-nona-3,6-dien-1-ol. (3Z,6Z)-Nona-3,6-dien-1-ol (167 mg, 1.19 mmol) can be dissolved in chloroform (5 ml) and the solution can be cooled in an ice bath. Pyridine (376 mg, 4.76 mmol) can be added, followed by p-toluenesulfonyl chloride (340 mg, 1.78 mmol) in small portions with constant stirring. The mixture can be stirred for about 24 hrs at low temperature, and ether (15 ml) and water (5 ml) can be added, the organic layer can be collected and washed successively with 1 N HCl (10 ml), 5% NaHCO3, water (10 ml), and brine (10 ml), and then dried over Na2SO4 to produce (3Z,6Z)-nona-3,6-dienyl p-toluenesulfonate.

Name

copper(I) iodide

Quantity

1 g

Type

catalyst

Reaction Step One

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

C1(C)C=CC(S([O:10][CH2:11][CH2:12]/[CH:13]=[CH:14]\[CH2:15]/[CH:16]=[CH:17]\[CH2:18][CH3:19])(=O)=O)=CC=1.C(O)C#CCC.N1C=CC=CC=1.C1(C)C=CC(S(Cl)(=O)=O)=CC=1.C(O)CC#C.C(=O)([O-])[O-].[Na+].[Na+].Cl>C(Cl)(Cl)Cl.CN(C=O)C.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.[Cu]I.CCOCC.O>[CH2:11]([OH:10])[CH2:12][C:13]#[C:14][CH2:15][C:16]#[C:17][CH2:18][CH3:19] |f:5.6.7,11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

368 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(CC#C)O

|

|

Name

|

|

|

Quantity

|

834 mg

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

|

Name

|

|

|

Quantity

|

1.46 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

|

Name

|

copper(I) iodide

|

|

Quantity

|

1 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]I

|

Step Two

Step Three

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)OCC\C=C/C\C=C/CC)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C#CCC)O

|

Step Five

|

Name

|

|

|

Quantity

|

1.03 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C#CCC)O

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

1.9 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Seven

|

Name

|

|

|

Quantity

|

3.43 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)Cl)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture can then be stirred at room temperature for about 48 hrs

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

the organic layer can be washed successively with HCl (7 ml), 5% NaHCO3, water (7 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce pent-2-ynyl p-toluenesolfonate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic phase can be collected

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |